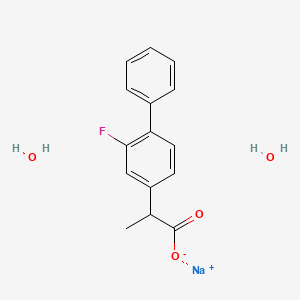
Flurbiprofen Sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Flurbiprofen Sodium is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the propionic acid derivatives class. It is commonly used for its antipyretic, analgesic, and anti-inflammatory properties. This compound is often utilized in the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis . Additionally, it is used topically in ophthalmic solutions to prevent intraoperative miosis during ocular surgery .
準備方法
Synthetic Routes and Reaction Conditions
Flurbiprofen Sodium can be synthesized through a series of chemical reactions. One common method involves the reaction of 2-fluoro-4-biphenylacetic acid with sodium hydroxide to form the sodium salt . The reaction is typically carried out in an aqueous medium, followed by crystallization to obtain the dihydrate form .
Industrial Production Methods
Industrial production of this compound dihydrate involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product . The crystallization step is crucial in obtaining the dihydrate form, which is essential for its stability and efficacy .
化学反応の分析
Types of Reactions
Flurbiprofen Sodium undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
科学的研究の応用
Ophthalmic Applications
Intraoperative Miosis Prevention
Flurbiprofen sodium is primarily utilized in ophthalmology to prevent intraoperative miosis during cataract surgery. A study demonstrated that the application of a 0.03% this compound solution effectively maintains pupil dilation, which is crucial for surgical visibility and procedure success . The drug's mechanism involves the inhibition of cyclooxygenase enzymes, leading to reduced prostaglandin synthesis, which plays a significant role in miosis.
Postoperative Inflammation Management
this compound is also effective in managing postoperative ocular inflammation. Research indicates that its topical application can significantly reduce inflammation following cataract extraction and other ocular surgeries . The drug's anti-inflammatory action helps in minimizing complications such as cystoid macular edema, enhancing recovery outcomes for patients .
Pain Management
Topical Formulations
Recent studies have explored the efficacy of this compound in topical formulations for pain relief. For instance, a study comparing flurbiprofen cataplasms with loxoprofen sodium cataplasms found that flurbiprofen provided superior pain relief and improved joint function in patients with knee osteoarthritis . This suggests that topical delivery of flurbiprofen can be an effective alternative for managing localized pain.
Transdermal Delivery Systems
Research into transdermal patches containing flurbiprofen has shown promising results in alleviating inflammatory pain. A study using a rat model of adjuvant-induced arthritis demonstrated that multiple applications of S(+)-flurbiprofen plaster significantly reduced pain and edema compared to other NSAID patches . This highlights the potential for flurbiprofen to be delivered effectively through the skin for sustained pain relief.
Innovative Drug Delivery Systems
Suppository Formulations
this compound has been formulated into suppositories to enhance patient compliance and provide alternative routes of administration. Studies have indicated that rectal administration can lead to rapid absorption and effective systemic delivery, especially beneficial for patients who may have gastrointestinal issues or difficulty swallowing pills .
Polymer-Based Systems
The use of polymeric carriers for this compound has been investigated to improve its bioavailability and therapeutic efficacy. These systems can provide controlled release profiles, enhancing the drug's effectiveness while minimizing side effects associated with conventional NSAID use .
Summary Table of Applications
Case Studies
-
Cataract Surgery Outcomes
A clinical trial involving patients undergoing cataract surgery assessed the impact of preoperative this compound on postoperative inflammation. Results indicated a marked reduction in inflammatory markers compared to control groups, establishing its role as an effective prophylactic agent against surgical complications . -
Knee Osteoarthritis Management
A randomized controlled trial evaluated the efficacy of flurbiprofen cataplasms versus loxoprofen cataplasms in patients with knee osteoarthritis. The trial concluded that flurbiprofen not only provided better pain relief but also improved overall joint function, supporting its use as a first-line topical treatment option for osteoarthritis .
作用機序
Flurbiprofen Sodium exerts its effects by inhibiting the cyclo-oxygenase (COX) enzyme, which is essential in the biosynthesis of prostaglandins . Prostaglandins play a key role in the inflammatory response, and their inhibition leads to reduced inflammation, pain, and fever . The compound primarily targets COX-1 and COX-2 enzymes, with some selectivity towards COX-1 .
類似化合物との比較
Similar Compounds
Ibuprofen: Another propionic acid derivative with similar anti-inflammatory and analgesic properties.
Ketoprofen: Structurally related to flurbiprofen, used for similar therapeutic purposes.
Fenoprofen: Shares a similar mechanism of action and is used to treat similar conditions.
Uniqueness
Flurbiprofen Sodium is unique due to its specific structural features, such as the presence of a fluorine atom, which can influence its pharmacokinetic and pharmacodynamic properties . Additionally, its use in ophthalmic solutions for preventing intraoperative miosis sets it apart from other NSAIDs .
特性
分子式 |
C15H16FNaO4 |
|---|---|
分子量 |
302.27 g/mol |
IUPAC名 |
sodium;2-(3-fluoro-4-phenylphenyl)propanoate;dihydrate |
InChI |
InChI=1S/C15H13FO2.Na.2H2O/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11;;;/h2-10H,1H3,(H,17,18);;2*1H2/q;+1;;/p-1 |
InChIキー |
GNMBMOULKUXEQF-UHFFFAOYSA-M |
正規SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)[O-].O.O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















